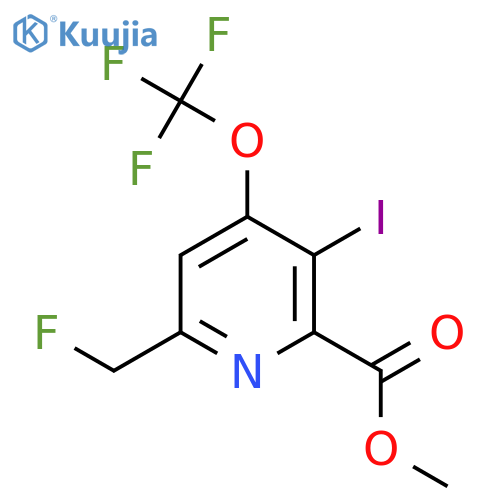Cas no 1806746-16-6 (Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)

1806746-16-6 structure
商品名:Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate
CAS番号:1806746-16-6
MF:C9H6F4INO3
メガワット:379.046928882599
CID:4839067
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate
-
- インチ: 1S/C9H6F4INO3/c1-17-8(16)7-6(14)5(18-9(11,12)13)2-4(3-10)15-7/h2H,3H2,1H3
- InChIKey: DNJGJMYHVYLIFG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)OC)N=C(CF)C=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 48.4
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087193-1g |
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate |
1806746-16-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1806746-16-6 (Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
